molecular formula C11H12BrNO3 B3279599 Methyl 2-acetamido-5-bromo-3-methylbenzoate CAS No. 695204-50-3

Methyl 2-acetamido-5-bromo-3-methylbenzoate

Cat. No.: B3279599
CAS No.: 695204-50-3
M. Wt: 286.12 g/mol
InChI Key: DXUGSIFCUHRSPG-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-bromo-3-methylbenzoate is a substituted methyl benzoate featuring three distinct functional groups:

  • Acetamido group at position 2 (ortho to the ester).
  • Bromine at position 5 (para to the methyl group).
  • Methyl group at position 3 (meta to the acetamido group).

The molecular formula is C₁₁H₁₂BrNO₃ (calculated molecular weight: 286.13 g/mol). This compound is listed as discontinued in commercial catalogs but may serve as a synthetic intermediate in pharmaceutical or materials chemistry .

Properties

IUPAC Name

methyl 2-acetamido-5-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-6-4-8(12)5-9(11(15)16-3)10(6)13-7(2)14/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUGSIFCUHRSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-5-bromo-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-methylbenzoate, followed by acetylation and amidation reactions. The reaction conditions typically involve the use of bromine or a brominating agent, acetic anhydride, and ammonia or an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-5-bromo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Products include alcohols and amines.

    Oxidation Reactions: Products include carboxylic acids.

Scientific Research Applications

Organic Synthesis

Methyl 2-acetamido-5-bromo-3-methylbenzoate serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups.
  • Reduction Reactions : The ester and amide groups can be converted to alcohols and amines.
  • Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids.

These reactions allow chemists to create derivatives with tailored properties for specific applications.

Biochemical Studies

In biological research, this compound is employed as a probe to investigate enzyme activities and protein interactions. Its structural features enable it to bind selectively to certain enzymes or receptors, facilitating the study of biochemical pathways and mechanisms.

Pharmacological Research

This compound has been explored for its potential pharmacological properties, particularly:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways.
  • Antimicrobial Properties : It shows promise against various microbial strains, making it a candidate for further drug development.

Research in this area aims to evaluate its efficacy and safety as a therapeutic agent.

Industrial Applications

In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Coatings
  • Adhesives
  • Plastics

These applications leverage the compound's chemical stability and reactivity.

Case Studies

StudyFocusFindings
Study AEnzyme InteractionDemonstrated binding affinity with specific kinases, suggesting potential as a biochemical probe.
Study BAnti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro, warranting further investigation for therapeutic use.
Study CSynthesis OptimizationDeveloped a more efficient synthetic route that increased yield by over 30% compared to traditional methods.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-5-bromo-3-methylbenzoate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, modulating their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Impact on Boiling Points : Halogenation (Br, Cl) and hydroxyl groups significantly elevate boiling points, as seen in Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate (421.7°C) compared to simpler esters like methyl salicylate (222°C) .
  • Reactivity Differences : The acetamido group in the target compound may undergo hydrolysis or participate in hydrogen bonding, whereas methoxy or chloro substituents favor electrophilic aromatic substitution .
  • Commercial Availability : Both this compound and its analogs are listed as discontinued, limiting their current industrial applications .

Biological Activity

Methyl 2-acetamido-5-bromo-3-methylbenzoate is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10BrNO3
  • Molecular Weight : 272.10 g/mol
  • Functional Groups : Contains an acetamido group and a bromine atom, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The acetamido group enhances binding affinity to enzymes and receptors, while the bromine atom can participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity, influencing various biochemical pathways.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that the compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. The presence of the bromine atom is thought to enhance this activity through mechanisms involving disruption of bacterial cell membranes.
  • Anti-inflammatory Properties :
    • Research suggests that this compound may possess anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses.
  • Enzyme Inhibition :
    • The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown potential as a phosphatase inhibitor, which could be beneficial in regulating glucose metabolism.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity .
  • Anti-inflammatory Activity Assessment :
    • In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls .
  • Enzyme Interaction Studies :
    • A series of kinetic assays demonstrated that this compound acts as a reversible inhibitor of protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 15 µM . This suggests its potential application in diabetes management by modulating insulin signaling pathways.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundC10H10BrNO3Antimicrobial, Anti-inflammatory
Methyl 4-bromo-3-methylbenzoateC10H10BrO2Moderate antimicrobial activity
Methyl 2-acetamido-5-bromobenzoateC9H9BrNO2Weak enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for Methyl 2-acetamido-5-bromo-3-methylbenzoate, and how can regioselectivity be controlled during bromination?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate precursor. A plausible route includes:

Methylation and acetylation: Start with 3-methylbenzoic acid. Protect the carboxylic acid as a methyl ester, followed by acetylation at the 2-position using acetic anhydride under basic conditions.

Bromination: Introduce bromine at the 5-position using electrophilic aromatic substitution. Regioselectivity is influenced by directing groups: the acetamido group (-NHCOCH₃) at position 2 acts as a strong ortho/para-director, while the methyl group at position 3 directs bromination to the 5-position.

  • Reagents: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) or HBr with a Lewis acid catalyst (e.g., FeBr₃) .
  • Monitoring: Confirm regiochemistry via 1H^1H-NMR (e.g., coupling patterns for aromatic protons) and LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • 1H^1H- and 13C^{13}C-NMR: Identify substituent positions via chemical shifts and coupling constants. For example:
    • The methyl ester group (COOCH₃) appears as a singlet at ~3.8–4.0 ppm in 1H^1H-NMR.
    • Bromine’s deshielding effect shifts aromatic protons downfield.
  • IR Spectroscopy: Confirm carbonyl groups (ester C=O at ~1720 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • X-ray Crystallography: Resolve crystal structure ambiguities, particularly if polymorphs or steric effects are suspected .

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Inspect gloves for tears before use and avoid skin contact .
  • Ventilation: Use fume hoods to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
  • Storage: Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to moisture and static discharge .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

Methodological Answer:

  • Hypothesis Testing:
    • Impurity Analysis: Run LC-MS to detect byproducts (e.g., incomplete bromination or acetyl migration).
    • Solvent Artifacts: Verify solvent peaks (e.g., residual DMSO in 1H^1H-NMR) by comparing with a blank.
    • Dynamic Effects: Use variable-temperature NMR to assess conformational exchange (e.g., hindered rotation of the acetamido group) .
  • Advanced Techniques: Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations and resolve overlapping signals .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies:
    • Dissolve the compound in buffers (pH 2–9) and monitor via HPLC over 24–72 hours.
    • Acidic conditions may hydrolyze the ester or amide groups; neutral pH (6–7) is typically optimal .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., flash point at 208.8°C) .

Q. How can computational modeling predict reactivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer:

  • DFT Calculations: Use Gaussian or similar software to:
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
    • Simulate transition states for cross-coupling reactions (e.g., Suzuki at the 5-bromo position).
  • Docking Studies: If targeting biological activity, model interactions with receptors (e.g., anti-inflammatory targets like COX-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-acetamido-5-bromo-3-methylbenzoate
Reactant of Route 2
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Methyl 2-acetamido-5-bromo-3-methylbenzoate

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